molecular formula C12H14N2 B11748153 1-(Benzylamino)cyclobutane-1-carbonitrile

1-(Benzylamino)cyclobutane-1-carbonitrile

Cat. No.: B11748153
M. Wt: 186.25 g/mol
InChI Key: HYRXZEUSEVRKID-UHFFFAOYSA-N
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Description

1-(Benzylamino)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C12H14N2 It is characterized by a cyclobutane ring substituted with a benzylamino group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylamino)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutanone with benzylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylamino)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Benzylamino)cyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Benzylamino)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Benzylamino)cyclobutane-1-carbonitrile is unique due to its combination of a cyclobutane ring with a benzylamino and nitrile group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1-(benzylamino)cyclobutane-1-carbonitrile

InChI

InChI=1S/C12H14N2/c13-10-12(7-4-8-12)14-9-11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-9H2

InChI Key

HYRXZEUSEVRKID-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)NCC2=CC=CC=C2

Origin of Product

United States

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